molecular formula C16H11Cl3O2 B14632710 4,4'-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde CAS No. 54545-85-6

4,4'-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde

Cat. No.: B14632710
CAS No.: 54545-85-6
M. Wt: 341.6 g/mol
InChI Key: DXZLEHBRNSRRBQ-UHFFFAOYSA-N
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Description

4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups attached to a central trichloroethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with trichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with trichloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid.

    Reduction: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The trichloroethane moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol: A reduced form of the compound with primary alcohol groups instead of aldehydes.

    4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid: An oxidized form with carboxylic acid groups.

    4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol): A derivative with nitro groups on the benzene rings.

Uniqueness

4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is unique due to its combination of aldehyde groups and a trichloroethane core, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

54545-85-6

Molecular Formula

C16H11Cl3O2

Molecular Weight

341.6 g/mol

IUPAC Name

4-[2,2,2-trichloro-1-(4-formylphenyl)ethyl]benzaldehyde

InChI

InChI=1S/C16H11Cl3O2/c17-16(18,19)15(13-5-1-11(9-20)2-6-13)14-7-3-12(10-21)4-8-14/h1-10,15H

InChI Key

DXZLEHBRNSRRBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)C(Cl)(Cl)Cl

Origin of Product

United States

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